molecular formula C5H2ClFIN B127555 2-Chloro-3-fluoro-5-iodopyridine CAS No. 153034-99-2

2-Chloro-3-fluoro-5-iodopyridine

Cat. No. B127555
CAS RN: 153034-99-2
M. Wt: 257.43 g/mol
InChI Key: AQWFITTVERKBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluoro-5-iodopyridine (CFI) is a heterocyclic compound that is commonly used in organic synthesis and is found in a variety of applications. CFI is a useful reagent for a variety of reactions, including the synthesis of organic compounds, the preparation of polymers, and the production of pharmaceuticals. CFI is a versatile compound that can be used in a variety of ways to create new compounds and molecules.

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-3-fluoro-5-iodopyridine serves as a valuable building block in medicinal chemistry. Its synthesis involves processes like halogen dance reactions, which are essential for generating various pentasubstituted pyridines with functionalities needed for further chemical manipulations (Wu et al., 2022). Additionally, this compound is utilized in creating structural manifolds from common precursors, as seen in the transformation of intermediates like 5-chloro-2,3-difluoropyridine into various halopyridines through basicity gradient-driven isomerization (Schlosser & Bobbio, 2002).

Metalation and Cross-Coupling Applications

Metalation of iodopyridines, including this compound, has been achieved using LDA at low temperatures. This process is crucial for synthesizing various polysubstituted pyridines, serving as key molecules in the synthesis of fused polyaromatic alkaloids (Rocca et al., 1993). The study of ultraviolet photoelectron spectra of halopyridines, including analogs of this compound, provides insights into their electronic structure, aiding in their application in various chemical syntheses (Caine et al., 1995).

Applications in Heterocyclic Chemistry

In heterocyclic chemistry, this compound and its derivatives are used for the regioselective synthesis of triheteroarylpyridines, showcasing the flexibility and potential of this compound in generating diverse molecular architectures (Daykin et al., 2010). This compound also plays a role in the deprotonation study of trihalopyridines, leading to the formation of novel structures with potential pharmaceutical applications (Bobbio & Schlosser, 2001).

Importance in Radiosynthesis

This compound is significant in the field of radiosynthesis. The development and optimization of the radiosynthesis process for fluoropyridines from aryl(pyridinyl) iodonium salts demonstrate its importance in medical imaging, particularly in Positron Emission Tomography (Pauton et al., 2019).

Safety and Hazards

2-Chloro-3-fluoro-5-iodopyridine is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation and an allergic skin reaction .

Future Directions

2-Chloro-3-fluoro-5-iodopyridine is an essential intermediate in the synthesis of pharmaceutical and agrochemical compounds. It is also used in material science as a building block for functionalized polymers and in organic electronics as an n-type semiconductor. The interest toward development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

2-chloro-3-fluoro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWFITTVERKBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437592
Record name 2-Chloro-3-fluoro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153034-99-2
Record name 2-Chloro-3-fluoro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-fluoro-5-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-fluoro-5-iodopyridine
Reactant of Route 2
2-Chloro-3-fluoro-5-iodopyridine
Reactant of Route 3
2-Chloro-3-fluoro-5-iodopyridine
Reactant of Route 4
2-Chloro-3-fluoro-5-iodopyridine
Reactant of Route 5
2-Chloro-3-fluoro-5-iodopyridine
Reactant of Route 6
2-Chloro-3-fluoro-5-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.